tert-butyl N-(4-methoxy-3-methylphenyl)carbamate
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Overview
Description
1,1-Dimethylethyl N-(4-methoxy-3-methylphenyl)carbamate is a chemical compound with the molecular formula C13H19NO3. It is known for its applications in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a carbamate group attached to a substituted phenyl ring, making it a versatile molecule in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl N-(4-methoxy-3-methylphenyl)carbamate typically involves the reaction of 4-methoxy-3-methylphenyl isocyanate with tert-butyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the final product with minimal impurities. The industrial production methods are designed to be cost-effective and environmentally friendly, adhering to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl N-(4-methoxy-3-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines.
Scientific Research Applications
1,1-Dimethylethyl N-(4-methoxy-3-methylphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl N-(4-methoxy-3-methylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Phenol, 3-(1,1-dimethylethyl)-4-methoxy-: This compound shares a similar phenyl ring structure but differs in functional groups.
Carbamic acid, N-(4-methoxy-3-methylphenyl)-, 1,1-dimethylethyl ester: Another related compound with similar structural features.
Uniqueness
1,1-Dimethylethyl N-(4-methoxy-3-methylphenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring and the presence of the carbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
tert-butyl N-(4-methoxy-3-methylphenyl)carbamate |
InChI |
InChI=1S/C13H19NO3/c1-9-8-10(6-7-11(9)16-5)14-12(15)17-13(2,3)4/h6-8H,1-5H3,(H,14,15) |
InChI Key |
OGYBKFJXANLDRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)OC |
Origin of Product |
United States |
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